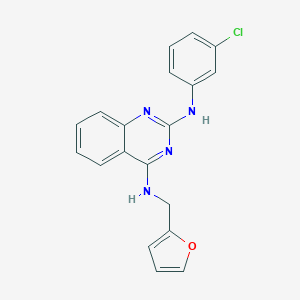

Antimalarial agent 13

Description

Properties

Molecular Formula |

C19H15ClN4O |

|---|---|

Molecular Weight |

350.8 g/mol |

IUPAC Name |

2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C19H15ClN4O/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15/h1-11H,12H2,(H2,21,22,23,24) |

InChI Key |

KLRNKMZSARWWTH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GNFPf-3539; GNF-Pf3539; GNF Pf-3539; GNF-Pf-3539 |

Origin of Product |

United States |

Foundational & Exploratory

AQ-13 mechanism of action against Plasmodium falciparum

An In-depth Technical Guide on the Mechanism of Action of AQ-13 Against Plasmodium falciparum

Introduction

AQ-13 is a synthetic 4-aminoquinoline derivative, structurally similar to chloroquine, that has been developed as a potential treatment for infections caused by Plasmodium falciparum, the deadliest species of malaria parasite.[1][2] A key attribute of AQ-13 is its efficacy against chloroquine-resistant (CQR) strains of P. falciparum, which have become widespread globally, rendering chloroquine ineffective in many regions.[1] The development of AQ-13 was informed by structure-activity relationship (SAR) studies aimed at modifying the 4-aminoquinoline scaffold to overcome existing resistance mechanisms.[3] This document provides a detailed overview of the proposed mechanism of action, quantitative efficacy, resistance profiles, and key experimental methodologies used to characterize AQ-13.

Core Mechanism of Action

The prevailing hypothesis for AQ-13's mechanism of action is analogous to that of chloroquine, targeting the parasite's food vacuole, a specialized acidic organelle.[3][4] During its intra-erythrocytic stage, the parasite digests large amounts of host cell hemoglobin to acquire essential amino acids.[5] This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by biocrystallizing it into an inert polymer called hemozoin.[6]

AQ-13, as a weak base, is thought to accumulate to high concentrations within the acidic environment of the digestive vacuole. Here, it is believed to interfere with hemozoin formation by binding to heme and preventing its polymerization.[3][7] The resulting accumulation of free, soluble heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3] The structural modification in AQ-13, specifically its shorter side chain compared to chloroquine, is believed to be crucial for its ability to bypass the primary chloroquine resistance mechanism.[1][2]

Caption: Proposed mechanism of AQ-13 action in the P. falciparum digestive vacuole.

Quantitative Efficacy Data

AQ-13 has demonstrated potent activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of P. falciparum in vitro. Clinical studies have also suggested its efficacy in treating uncomplicated malaria.

Table 1: In Vitro Efficacy of AQ-13 Against P. falciparum

| Parameter | Strain Type | IC₅₀ Range (nM) | Reference |

|---|---|---|---|

| 50% Inhibitory Conc. (IC₅₀) | Chloroquine-Resistant | 15 - 20 | [8] |

| 50% Inhibitory Conc. (IC₅₀) | Cambodian Isolates (Mixed) | 18 - 133 | [9] |

| 50% Inhibitory Conc. (IC₅₀) | Amodiaquine-Susceptible | Median: 46.7 | [9] |

| 50% Inhibitory Conc. (IC₅₀) | Amodiaquine-Resistant | Median: 64.9 |[9] |

In a phase 2 non-inferiority clinical trial, AQ-13 was compared to the standard artemether-lumefantrine combination therapy for uncomplicated P. falciparum malaria. The per-protocol analysis showed a 100% cure rate for the AQ-13 group (28 of 28 patients), demonstrating non-inferiority to the comparator arm.[8]

Resistance and Cross-Resistance

While AQ-13 was designed to overcome chloroquine resistance, its efficacy can be compromised by cross-resistance with other 4-aminoquinolines, notably amodiaquine.

-

Circumvention of Chloroquine Resistance: Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) located on the digestive vacuole membrane.[10] These mutations enable the transporter to efflux protonated chloroquine from the vacuole, reducing its concentration at the site of action.[7] The modified side chain of AQ-13 is thought to reduce its recognition and transport by the mutated PfCRT, allowing it to accumulate and exert its effect.[2]

-

Cross-Resistance with Amodiaquine: Studies on Cambodian P. falciparum isolates have revealed a strong positive correlation between the IC₅₀ values of AQ-13 and desethylamodiaquine (the active metabolite of amodiaquine), with a Pearson coefficient of 0.8621.[9][11] This indicates a shared mechanism of resistance. This is significant in regions where amodiaquine resistance is prevalent, as it could limit the clinical utility of AQ-13.[11]

Caption: AQ-13 circumvents PfCRT-mediated efflux but may be affected by other resistance mechanisms.

Key Experimental Protocols

Hemozoin (β-Hematin) Inhibition Assay

This colorimetric high-throughput assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[6]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of hemin (e.g., 25 mM in dimethyl sulfoxide).

-

Prepare a working solution of hemin (e.g., 111 µM in 1 M acetate buffer, pH 4.8).

-

Prepare serial dilutions of AQ-13 and control drugs (e.g., chloroquine) in the appropriate solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add the hemin working solution to each well.

-

Add the test compounds (AQ-13) or controls at various concentrations.

-

Initiate the polymerization reaction by adding an initiator (e.g., Tween 20) or by adjusting conditions (e.g., temperature to 37°C) and incubate for 18-24 hours.[6][12]

-

-

Quantification:

-

Centrifuge the plate to pellet the formed β-hematin crystals.

-

Remove the supernatant containing unreacted heme.

-

Wash the pellet multiple times with DMSO to remove any remaining soluble heme.

-

Dissolve the final β-hematin pellet in a known volume of 0.1 M NaOH.

-

Measure the absorbance of the dissolved pellet using a microplate reader (e.g., at 405 nm) to quantify the amount of β-hematin formed.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to a no-drug control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable model.

-

Caption: Workflow for the Hemozoin (β-Hematin) Inhibition Assay.

In Vitro Parasite Growth Inhibition Assay ([³H]-Hypoxanthine Uptake)

This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring the inhibition of nucleic acid synthesis.[9][11]

Methodology:

-

Parasite Culture:

-

Maintain synchronous or asynchronous cultures of P. falciparum (e.g., ring stage) in human erythrocytes using standard cell culture techniques.

-

-

Assay Setup:

-

Prepare serial dilutions of AQ-13 in culture medium in a 96-well microplate.

-

Add the parasitized erythrocyte suspension to each well to achieve a starting parasitemia of ~0.5% and a hematocrit of ~2.5%.

-

Include drug-free wells (negative control) and parasite-free wells (background control).

-

-

Incubation:

-

Incubate the plate for 24-48 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).

-

-

Radiolabeling:

-

Add [³H]-hypoxanthine (a precursor for purine synthesis) to each well and incubate for an additional 18-24 hours.

-

-

Harvesting and Measurement:

-

Harvest the cells onto a filter mat using a cell harvester.

-

Wash the cells to remove unincorporated radiolabel.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the background counts from all wells.

-

Normalize the data to the drug-free control wells (100% growth).

-

Plot the percentage of growth inhibition against the drug concentration and fit to a non-linear regression model to calculate the IC₅₀ value.

-

Caption: Workflow for the [³H]-Hypoxanthine Uptake parasite growth inhibition assay.

References

- 1. AQ-13 - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AQ-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Frontiers | Methods Used to Investigate the Plasmodium falciparum Digestive Vacuole [frontiersin.org]

- 5. Identification of a large anion channel required for digestive vacuole acidification and amino acid export in Plasmodium falciparum | PLOS Biology [journals.plos.org]

- 6. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]

- 8. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates | Medicines for Malaria Venture [mmv.org]

- 12. journal.uii.ac.id [journal.uii.ac.id]

In Vitro Efficacy of AQ-13 Against Chloroquine-Resistant Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the antimalarial compound AQ-13 against chloroquine-resistant Plasmodium falciparum. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visualizations of the proposed mechanism of action and experimental workflows.

Quantitative Data: In Vitro Susceptibility of P. falciparum Strains to AQ-13 and Chloroquine

The following table summarizes the 50% inhibitory concentrations (IC50) of AQ-13 and chloroquine (CQ) against various chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. This data highlights the retained potency of AQ-13 against strains that have developed resistance to chloroquine.

| Parasite Strain | Chloroquine Resistance Status | AQ-13 IC50 (nM) | Chloroquine IC50 (nM) | Reference |

| Laboratory Strains | ||||

| 3D7 | Sensitive | 20.9 | 7 | [1] |

| NF54 | Sensitive | 10 - 20 | 10 - 20 | [2] |

| Dd2 | Resistant | ~10 | >300 | [2] |

| K1 | Resistant | 60 | >300 | [2] |

| 7G8 | Resistant | 44.3 | >100 | [1] |

| W2 | Resistant | Not specified | >100 | [1] |

| Cambodian Isolates | ||||

| Amodiaquine-Sensitive (n=14) | Mixed | Median: 46.7 | Not specified | [1] |

| Amodiaquine-Resistant (n=24) | Mixed | Median: 64.9 | Not specified | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to determine the antiplasmodial activity of AQ-13 are provided below.

[³H]-Hypoxanthine Uptake Inhibition Assay

This is a widely used and robust method to assess parasite viability by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[3][4]

Materials:

-

P. falciparum cultures (synchronized to the ring stage)

-

Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)

-

Washing medium (complete medium without serum/AlbuMAX)

-

[³H]-hypoxanthine

-

96-well microtiter plates

-

Drug solutions (AQ-13, chloroquine) serially diluted

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Cell harvester and scintillation counter

Protocol:

-

Parasite Preparation: Synchronized ring-stage parasites are cultured to a parasitemia of 0.5% in complete medium with a 2% hematocrit.[2]

-

Drug Plating: Serially diluted drug solutions are pre-dispensed into 96-well plates.

-

Incubation: 200 µL of the parasite suspension is added to each well of the drug-plated plates. The plates are then incubated for 24 hours at 37°C in a controlled gas environment.[2]

-

Radiolabeling: After the initial 24-hour incubation, 0.1 µCi/well of [³H]-hypoxanthine is added to each well.[2]

-

Second Incubation: The plates are incubated for an additional 24 hours under the same conditions.[2]

-

Harvesting: The contents of the plates are harvested onto filter mats using a cell harvester. The red blood cells are lysed, and the parasite DNA is captured on the filter.

-

Scintillation Counting: The filter mats are dried, and a scintillant is added. The amount of incorporated [³H]-hypoxanthine is quantified using a scintillation counter.

-

Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

High-Content Imaging Assay with YOYO™-1 Iodide

This method provides a quantitative assessment of parasite survival by staining the parasite DNA with a fluorescent dye and imaging the wells.

Materials:

-

Synchronized ring-stage P. falciparum cultures

-

384-well imaging plates

-

Drug solutions (AQ-13, desethylamodiaquine)

-

Glutaraldehyde solution (0.44%)

-

Triton X-100 solution (3%)

-

YOYO™-1 Iodide solution (80 nM)

-

Automated microscope (e.g., Lionheart™ FX)

Protocol:

-

Parasite and Drug Plating: Synchronized ring-stage parasites (0.01% hematocrit, 3% parasitemia) are exposed to a range of drug concentrations in 384-well plates.

-

Incubation: The plates are incubated for 72 hours.

-

Fixation and Permeabilization: After incubation, the cells are fixed with 0.44% glutaraldehyde for 15 minutes, followed by permeabilization with 3% Triton X-100 for 10 minutes.

-

Staining: Parasite DNA is stained with 80 nM YOYO™-1 Iodide for 45 minutes at room temperature in the dark.

-

Imaging: The entire surface of each well is imaged using an automated microscope.

-

Image Analysis: The number of fluorescent parasites is quantified using image analysis software.

-

Data Analysis: Parasite survival is calculated relative to untreated controls, and IC50 values are determined.

Visualizations: Mechanism of Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of AQ-13 and the general workflow of the in vitro susceptibility assays.

Caption: General workflow for in vitro antiplasmodial susceptibility testing.

Caption: Proposed mechanism of AQ-13 and chloroquine resistance.

Discussion

AQ-13, a 4-aminoquinoline derivative, demonstrates significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[2] Its proposed mechanism of action is similar to that of chloroquine, involving the inhibition of heme polymerization in the parasite's digestive vacuole.[3] The parasite digests host hemoglobin, releasing toxic free heme. To detoxify, the parasite polymerizes heme into hemozoin. Chloroquine and AQ-13 are thought to bind to free heme, preventing its incorporation into the growing hemozoin crystal.[5][6] This leads to the accumulation of toxic heme, ultimately causing parasite death.[7]

Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) located on the digestive vacuole membrane.[8] These mutations enable the transporter to efflux chloroquine from the acidic digestive vacuole, reducing its concentration at the site of action.[9] AQ-13, due to its structural modifications, including a shorter side chain, appears to circumvent this resistance mechanism, allowing it to accumulate in the digestive vacuole and exert its antimalarial effect.[10]

Recent studies have shown a strong cross-resistance between amodiaquine and AQ-13 in Cambodian P. falciparum isolates, suggesting a shared resistance mechanism.[1] This highlights the importance of continued surveillance and investigation into the resistance profiles of new antimalarial candidates.

Conclusion

AQ-13 remains a promising antimalarial candidate with potent in vitro activity against chloroquine-resistant P. falciparum. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the discovery and development of new therapies to combat drug-resistant malaria. Further investigation into the precise molecular interactions of AQ-13 with its target and resistance-mediating proteins will be crucial for its successful clinical development.

References

- 1. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iddo.org [iddo.org]

- 4. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroquine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Physicochemical properties of 4-aminoquinoline antimalarials

An In-depth Technical Guide on the Physicochemical Properties of 4-Aminoquinoline Antimalarials

Introduction

The 4-aminoquinoline class of compounds has long been a cornerstone in the global fight against malaria, with chloroquine historically being the most prominent member.[1] These synthetic antimalarials are renowned for their efficacy against the erythrocytic stages of the Plasmodium parasite.[1] The therapeutic action and pharmacokinetic profile of these drugs are intrinsically linked to their physicochemical properties. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals in optimizing existing therapies and designing novel antimalarial agents to combat the challenge of drug resistance. This guide provides a detailed overview of the core physicochemical properties of key 4-aminoquinoline antimalarials, the experimental protocols for their determination, and the underlying structure-activity relationships that govern their function.

Physicochemical Properties of Key 4-Aminoquinoline Antimalarials

The antimalarial activity of 4-aminoquinolines is significantly influenced by their physicochemical characteristics, which dictate their absorption, distribution, metabolism, and excretion (ADME) profiles. The table below summarizes key quantitative data for two of the most well-known 4-aminoquinoline antimalarials: Chloroquine and Amodiaquine.

| Property | Chloroquine | Amodiaquine |

| Molecular Formula | C₁₈H₂₆ClN₃ | C₂₀H₂₂ClN₃O |

| Molecular Weight | 319.88 g/mol [2] | 355.9 g/mol [3] |

| pKa (Strongest Basic) | 10.1, 8.1[1] | Not explicitly found |

| logP | 3.93 - 5.28[4] | 3.7[3][5] |

| Aqueous Solubility | 0.0175 mg/mL[4] | 0.0088 mg/mL[5] |

| Melting Point | Not explicitly found | 206-208 °C[5] |

Experimental Protocols

The determination of the physicochemical properties of 4-aminoquinoline antimalarials relies on a variety of established experimental protocols. These methods are crucial for generating the data that informs drug design and development.

Determination of pKa (Acid Dissociation Constant)

The pKa value is critical as it influences the ionization state of a drug at different physiological pH values, which in turn affects its solubility, permeability, and accumulation in the acidic food vacuole of the parasite.[6]

Potentiometric Titration: This is a widely used and accurate method for pKa determination.[7][8]

-

Principle: A solution of the drug is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a pH meter as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve.[8]

-

Methodology:

-

A precise amount of the 4-aminoquinoline compound is dissolved in a suitable solvent, often a co-solvent system for poorly water-soluble drugs.[7]

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH) of known concentration.[9]

-

The pH is recorded after each incremental addition of the titrant.

-

A plot of pH versus the volume of titrant added is generated, and the pKa is calculated from the midpoint of the buffer region or the inflection point of the curve.[8]

-

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a drug's lipophilicity and is a key determinant of its ability to cross biological membranes.

Shake-Flask Method: This is considered the "gold standard" for logP determination.[10]

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P).[11]

-

Methodology:

-

A known amount of the 4-aminoquinoline is dissolved in a mixture of pre-saturated n-octanol and water (or a suitable buffer like PBS at pH 7.4).[12]

-

The mixture is shaken vigorously for a set period to ensure equilibrium is reached.[11]

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.[11][12]

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Determination of Solubility

Aqueous solubility is a critical factor for oral bioavailability.

Shake-Flask Method: This is a reliable method for determining thermodynamic solubility.[13][14]

-

Principle: An excess amount of the solid drug is equilibrated with a solvent to form a saturated solution.[15]

-

Methodology:

-

An excess amount of the 4-aminoquinoline is added to a specific volume of the solvent (e.g., distilled water or a buffer) in a sealed container.[15]

-

The container is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved drug in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[16]

-

Mechanism of Action and Structure-Activity Relationships

The antimalarial activity of 4-aminoquinolines is primarily exerted within the acidic digestive vacuole of the Plasmodium parasite.[1][17]

dot

The structure of 4-aminoquinolines is crucial for their antimalarial activity. Key structural features include:

-

The 4-aminoquinoline core: This planar ring system is essential for intercalating with heme and inhibiting hemozoin formation.[18]

-

The 7-chloro group: An electron-withdrawing group at this position is critical for high antimalarial potency.[19]

-

The basic aminoalkyl side chain: This side chain is responsible for the lysosomotropic effect, leading to the accumulation of the drug in the acidic digestive vacuole of the parasite.[20]

Conclusion

The physicochemical properties of 4-aminoquinoline antimalarials are fundamental to their therapeutic efficacy. A thorough understanding of these properties, obtained through robust experimental protocols, is essential for the rational design of new antimalarial agents. As the challenge of drug resistance continues to grow, a data-driven approach focusing on the optimization of these physicochemical parameters will be critical in the development of the next generation of antimalarial therapies.

References

- 1. esr.ie [esr.ie]

- 2. Chloroquine - Wikipedia [en.wikipedia.org]

- 3. Amodiaquine | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medwinpublishers.com [medwinpublishers.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. sciforschenonline.org [sciforschenonline.org]

- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. youtube.com [youtube.com]

- 20. hilarispublisher.com [hilarispublisher.com]

The Chloroquine Analog AQ-13: A Technical Deep Dive into its Action on the Malarial Digestive Vacuole

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of AQ-13, a promising antimalarial compound, on the digestive vacuole of the malaria parasite, Plasmodium falciparum. This guide provides a detailed analysis of AQ-13's effects, supported by quantitative data, experimental protocols, and novel visualizations of the underlying biological processes.

AQ-13, a 4-aminoquinoline derivative, has demonstrated significant activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Its primary mode of action is believed to be the disruption of the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion. This guide synthesizes the available research to present a clear picture of how AQ-13 interferes with this critical parasite function.

Quantitative Efficacy of AQ-13

The in vitro activity of AQ-13 has been evaluated against a panel of P. falciparum strains, demonstrating potent growth inhibition. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its effectiveness against strains that have developed resistance to traditional therapies like chloroquine.

| P. falciparum Strain | Chloroquine (CQ) IC50 (nM) | AQ-13 IC50 (nM) | Reference Strain Type |

| 3D7 | 20.9 | 20.9 | Chloroquine-Sensitive (CQS) |

| 7G8 | >100 | 44.3 | Chloroquine-Resistant (CQR) |

| W2 | >200 | Not specified | Chloroquine-Resistant (CQR) |

| Dd2 | >200 | Not specified | Chloroquine-Resistant (CQR) |

| Cambodian Isolates (AQ-S) | Not specified | Median: 46.7 | Amodiaquine-Sensitive |

| Cambodian Isolates (AQ-R) | Not specified | Median: 64.9 | Amodiaquine-Resistant |

Note: IC50 values can vary between studies and experimental conditions. The data presented is a synthesis of reported values.

Mechanism of Action: Interference with Hemozoin Biocrystallization

The digestive vacuole of the malaria parasite is an acidic organelle where hemoglobin from the host's red blood cells is digested. This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by converting it into an insoluble crystalline polymer called hemozoin.[1] AQ-13, like its predecessor chloroquine, is thought to disrupt this detoxification process.

The proposed mechanism involves the accumulation of the protonated form of AQ-13 within the acidic digestive vacuole, a phenomenon known as pH trapping. Once concentrated, AQ-13 is believed to bind to heme molecules, preventing their incorporation into the growing hemozoin crystal. This leads to a buildup of toxic free heme, which can damage parasite membranes and other cellular components, ultimately leading to parasite death.

Figure 1: Proposed mechanism of AQ-13 action in the digestive vacuole.

Experimental Protocols

This guide provides detailed methodologies for the key experiments used to evaluate the efficacy and mechanism of action of antimalarial compounds like AQ-13.

Parasite Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation)

This assay is a gold standard for determining the susceptibility of P. falciparum to antimalarial drugs. It measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Protocol:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at a specified hematocrit and parasitemia.

-

Drug Dilution: A serial dilution of the test compound (e.g., AQ-13) is prepared in a 96-well microtiter plate.

-

Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 24-48 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[2]

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.

-

Harvesting: The cells are harvested onto a glass fiber filter, and the unincorporated radiolabel is washed away.

-

Quantification: The amount of incorporated [³H]-hypoxanthine is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.

Figure 2: Workflow for the [³H]-hypoxanthine incorporation assay.

Hemozoin Inhibition Assay (Colorimetric)

This in vitro assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic analogue of hemozoin.

Protocol:

-

Reagent Preparation: Prepare solutions of hemin chloride (in DMSO), acetate buffer (pH 4.8), and the test compound at various concentrations.

-

Reaction Mixture: In a 96-well plate, combine the hemin solution, acetate buffer, and the test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C or 60°C) for a specified period (e.g., 18-24 hours) to allow for β-hematin formation.

-

Centrifugation: Centrifuge the plate to pellet the insoluble β-hematin.

-

Washing: Carefully remove the supernatant and wash the pellet with DMSO to remove any unreacted heme.

-

Solubilization: Dissolve the β-hematin pellet in a known volume of NaOH or another suitable solvent.

-

Quantification: Measure the absorbance of the solubilized β-hematin at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of hemozoin inhibition relative to a no-drug control.

Measurement of Digestive Vacuole pH

This protocol describes a method to measure the pH of the parasite's digestive vacuole using a pH-sensitive fluorescent probe.[3]

Protocol:

-

Parasite Loading: Incubate synchronized trophozoite-stage parasites with a dextran-conjugated pH-sensitive fluorescent dye (e.g., FITC-dextran).[3]

-

Saponin Lysis: Treat the loaded parasites with saponin to selectively permeabilize the red blood cell and parasitophorous vacuole membranes, leaving the parasite plasma membrane and digestive vacuole intact.

-

Drug Treatment: Expose the saponin-isolated parasites to the test compound (e.g., AQ-13) for a defined period.

-

Flow Cytometry: Analyze the fluorescence of the parasites using a flow cytometer. The ratio of fluorescence at two different emission wavelengths is used to determine the pH.

-

Calibration Curve: Generate a standard curve by resuspending dye-loaded parasites in buffers of known pH in the presence of a protonophore (e.g., nigericin) to equilibrate the internal and external pH.

-

Data Analysis: Determine the digestive vacuole pH of the treated and untreated parasites by comparing their fluorescence ratios to the calibration curve.

Future Directions

While the mechanism of action of AQ-13 is strongly suggested to be analogous to that of chloroquine, further quantitative studies are needed to fully elucidate its specific effects on the kinetics of hemozoin formation, the rate of hemoglobin degradation, and the precise changes in the digestive vacuole's pH. Such data will be crucial for optimizing its clinical use and for the development of next-generation antimalarials that can overcome existing resistance mechanisms.

This technical guide serves as a valuable resource for the malaria research community, providing a solid foundation for further investigation into the promising therapeutic potential of AQ-13.

References

Early-Phase Clinical Studies of AQ-13 for Uncomplicated Malaria: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical development of AQ-13, a promising antimalarial agent for the treatment of uncomplicated Plasmodium falciparum malaria. The following sections detail the experimental protocols, quantitative data from Phase I and Phase II clinical trials, and visual representations of the study designs.

Introduction

AQ-13 is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated potent activity against chloroquine-resistant strains of P. falciparum in preclinical studies. Its development addresses the critical need for new, effective, and affordable antimalarial drugs in the face of widespread parasite resistance to existing therapies. This document summarizes the foundational human clinical data that have paved the way for further investigation of AQ-13 as a viable treatment for uncomplicated malaria.

Experimental Protocols

Phase I Dose-Ranging and Safety Study in Healthy Volunteers

A Phase I, randomized, double-blind, controlled, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of AQ-13 compared to chloroquine in healthy adult volunteers.[1][2][3][4]

Study Design:

-

Randomization: Participants were randomized at each dose level to receive either AQ-13 or chloroquine.

-

Dosing: Single oral doses of 10, 100, 300, and 600 mg of AQ-13 or chloroquine base were administered. A multi-dose regimen equivalent to a 1,500 mg therapeutic dose of chloroquine base over three days was also evaluated.[2][3][4]

-

Safety Monitoring: Clinical and laboratory adverse events were monitored. This included hematology, liver function tests, renal function tests, and electrocardiograms (ECGs) to assess the QTc interval.[1][3]

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the pharmacokinetic profiles of AQ-13 and chloroquine.

Pharmacokinetic Analysis: Whole blood concentrations of AQ-13 and its metabolites were determined using a validated high-performance liquid chromatography (HPLC) method. Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2), were calculated using non-compartmental analysis.

Phase II Non-Inferiority Study in Patients with Uncomplicated Malaria

A Phase II, randomized, controlled, non-inferiority trial was conducted to compare the efficacy and safety of AQ-13 with artemether-lumefantrine for the treatment of uncomplicated P. falciparum malaria in adult males in Mali.[5][6]

Study Design:

-

Participants: 66 adult males with uncomplicated P. falciparum malaria.[5]

-

Inclusion Criteria: Age ≥18 years, fever (axillary temperature ≥37.5°C) or history of fever in the preceding 24 hours, and P. falciparum parasitemia between 2,000 and 200,000 parasites per microliter of blood.

-

Randomization: Participants were randomly assigned in a 1:1 ratio to receive either AQ-13 or artemether-lumefantrine.

-

Dosing:

-

Efficacy Assessment: The primary efficacy endpoint was the polymerase chain reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at day 28. Parasite clearance time and fever clearance time were also assessed.

-

Safety Assessment: Adverse events were monitored and graded according to severity. Laboratory parameters and ECGs were also evaluated.

Parasitological Examination: Thick and thin blood smears were prepared and stained with Giemsa. Parasite density was determined by counting the number of asexual parasites per 200 white blood cells and calculated assuming a white blood cell count of 8,000/μL. Blood smears were examined every 12 hours until two consecutive smears were negative.

Data Presentation

Phase I Study: Pharmacokinetic Parameters

| Parameter | AQ-13 | Chloroquine |

| Oral Clearance (L/h) | 14.0 - 14.7 | 9.5 - 11.3 |

| QTc Prolongation (mean increase in ms) | 10 | 28 |

Data represent median values for oral clearance and mean increase for QTc prolongation.[1][2][3]

Phase I Study: Adverse Events in Healthy Volunteers

| Adverse Event | AQ-13 (n=63) | Chloroquine (n=63) | p-value |

| Headache | 17 | 10 | 0.2 |

| Lightheadedness/Dizziness | 11 | 8 | 0.6 |

| Gastrointestinal Symptoms | 14 | 13 | 0.9 |

No serious hematologic, hepatic, or renal toxicity was observed for either drug.[1][2][3]

Phase II Study: Efficacy Outcomes in Patients with Uncomplicated Malaria

| Outcome | AQ-13 | Artemether-Lumefantrine |

| Per-Protocol Analysis (n=59) | ||

| Cured | 28/28 (100%) | 31/33 (93.9%) |

| Intention-to-Treat Analysis (n=66) | ||

| Cured | 28/33 (84.8%) | 31/33 (93.9%) |

Cure was defined as the absence of recrudescent infection by day 42, confirmed by PCR genotyping.[6]

Phase II Study: Adverse Events in Patients with Uncomplicated Malaria

| Adverse Event Profile | AQ-13 Group | Artemether-Lumefantrine Group |

| Total Less-Severe Adverse Events (≤grade 1) | 239 | 214 |

| Serious Adverse Events (grade 2-4) | 0 | 0 |

No significant differences in the safety profiles were observed between the two treatment groups.

Mandatory Visualizations

Conclusion

The early-phase clinical studies of AQ-13 have demonstrated a favorable safety and pharmacokinetic profile in healthy volunteers, comparable to that of chloroquine but with less QTc prolongation.[1][2][3] In patients with uncomplicated P. falciparum malaria, AQ-13 showed high efficacy, achieving a 100% cure rate in the per-protocol analysis of a Phase II trial, and was non-inferior to the standard-of-care, artemether-lumefantrine.[6] These promising results support the continued clinical development of AQ-13 as a potential new treatment for uncomplicated malaria, particularly in regions with chloroquine-resistant parasites. Further larger-scale Phase III trials are warranted to confirm these findings in a more diverse patient population.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Randomized Dose-Ranging Controlled Trial of AQ-13, a Candidate Antimalarial, and Chloroquine in Healthy Volunteers | PLOS Clinical Trials [journals.plos.org]

- 3. Randomized dose-ranging controlled trial of AQ-13, a candidate antimalarial, and chloroquine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized Dose-Ranging Controlled Trial of AQ-13, a Candidate Antimalarial, and Chloroquine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AQ-13 in Overcoming Chloroquine Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of chloroquine (CQ) resistance in Plasmodium falciparum, the deadliest malaria parasite, has significantly hampered global malaria control efforts. Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the membrane of the parasite's digestive vacuole. These mutations enable the transporter to efflux chloroquine, reducing its concentration at the site of action. AQ-13, a 4-aminoquinoline derivative of chloroquine, has been developed to overcome this resistance. This technical guide provides an in-depth analysis of the mechanisms of chloroquine resistance, the role of AQ-13 in circumventing these mechanisms, and the experimental methodologies used to evaluate its efficacy.

Introduction to Chloroquine Resistance

Chloroquine, a weak base, accumulates in the acidic digestive vacuole (DV) of the malaria parasite. Inside the DV, the parasite digests host hemoglobin, releasing toxic heme. This heme is then detoxified by polymerization into hemozoin crystals. Chloroquine is thought to inhibit this polymerization process, leading to a buildup of toxic heme and parasite death[1][2].

The primary mechanism of chloroquine resistance involves mutations in the pfcrt gene[3][4][5][6][7]. These mutations, most notably the K76T substitution, alter the PfCRT protein, enabling it to transport protonated chloroquine out of the DV, thereby reducing its effective concentration[4][5][7].

AQ-13: A Chloroquine Analogue to Combat Resistance

AQ-13 is a synthetic 4-aminoquinoline that is structurally similar to chloroquine but possesses a modified side chain[1][8][9]. This structural modification is key to its ability to retain activity against CQ-resistant P. falciparum strains[8][9]. Preclinical and clinical studies have demonstrated that AQ-13 is effective against both CQ-sensitive and CQ-resistant parasites[1][8]. A phase 2 clinical trial in Mali showed that AQ-13 was non-inferior to the standard artemisinin-based combination therapy, artemether-lumefantrine, in treating uncomplicated falciparum malaria[8].

Quantitative Efficacy Data

The efficacy of AQ-13 against various P. falciparum strains with differing chloroquine sensitivities is a critical indicator of its potential as an antimalarial agent. The following table summarizes the 50% inhibitory concentration (IC50) values for AQ-13 and chloroquine against a panel of laboratory-adapted strains.

| Drug | Strain | Chloroquine Sensitivity | IC50 (nM) | Reference |

| Chloroquine | 3D7 | Sensitive | 10 - 20 | [10] |

| HB3 | Sensitive | ~15 | [10] | |

| Dd2 | Resistant | 125 - 175 | [10] | |

| 7G8 | Resistant | ~90 | [10] | |

| K1 | Resistant | 252 ± 114 | [7] | |

| AQ-13 | 3D7 | Sensitive | 20.9 | [3] |

| 7G8 | Resistant | 44.3 | [3] | |

| Cambodian Isolates (Median) | Mixed | 46.7 (AQ-S) - 64.9 (AQ-R) | [3] |

Note: IC50 values can vary between laboratories due to differences in assay conditions.

Mechanism of Action and Resistance Circumvention

AQ-13 is believed to share the same primary mechanism of action as chloroquine, which is the inhibition of hemozoin formation[1][2]. The key to its effectiveness against resistant strains lies in its ability to evade efflux by the mutated PfCRT transporter.

Signaling Pathway of Chloroquine Action and Resistance

The following diagram illustrates the mechanism of chloroquine action in sensitive parasites and its efflux in resistant parasites.

Caption: Chloroquine action and PfCRT-mediated resistance.

Proposed Mechanism for AQ-13 Overcoming Resistance

The structural modifications in AQ-13 are hypothesized to reduce its recognition and/or transport by the mutated PfCRT, allowing it to accumulate in the digestive vacuole of resistant parasites and inhibit hemozoin formation.

Caption: AQ-13 circumvents PfCRT-mediated resistance.

Experimental Protocols

In Vitro Antimalarial Susceptibility Testing: [³H]-Hypoxanthine Uptake Inhibition Assay

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

Methodology:

-

Preparation of Drug Plates: Serially dilute the test compounds (e.g., AQ-13, chloroquine) in hypoxanthine-free complete medium in a 96-well microtiter plate.

-

Parasite Culture: Add synchronized ring-stage P. falciparum cultures (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates in a standard gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.

-

Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

-

Harvesting: Freeze the plates to lyse the cells. Thaw and harvest the contents onto filter mats using a cell harvester.

-

Quantification: Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.

Caption: Workflow for [³H]-hypoxanthine uptake assay.

In Vitro Hematin Polymerization Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hematin.

Methodology:

-

Reaction Mixture: In a 96-well plate, combine a hematin solution (dissolved in NaOH), the test compound (dissolved in DMSO), and an acetate buffer (pH ~4.8).

-

Initiation: Initiate the polymerization by adding a catalytic factor or by adjusting the pH.

-

Incubation: Incubate the mixture at 37°C for 12-24 hours to allow for β-hematin formation.

-

Washing: Pellet the β-hematin by centrifugation and wash sequentially with solutions like sodium bicarbonate/SDS and Tris-HCl to remove unreacted hematin.

-

Quantification: Dissolve the final β-hematin pellet in NaOH and measure the absorbance at ~405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to a no-drug control.

Caption: Workflow for hematin polymerization inhibition assay.

Conclusion and Future Directions

AQ-13 represents a promising development in the fight against drug-resistant malaria. Its ability to overcome the primary mechanism of chloroquine resistance highlights the potential for modifying existing drug scaffolds to restore efficacy. Further research into the precise molecular interactions between AQ-13 and both wild-type and mutant PfCRT will provide a more complete understanding of its mechanism of action and could guide the development of future antimalarials. Additionally, continued clinical evaluation of AQ-13, particularly in regions with high levels of multidrug resistance, is crucial to determine its role in future malaria treatment strategies. The potential for cross-resistance with other 4-aminoquinolines, such as amodiaquine, warrants further investigation to inform its optimal deployment in combination therapies[7].

References

- 1. journal.uii.ac.id [journal.uii.ac.id]

- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 3. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Geographic patterns of Plasmodium falciparum drug resistance distinguished by differential responses to amodiaquine and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. iddo.org [iddo.org]

- 9. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols [mdpi.com]

- 10. Plasmodium falciparum Resistance to Cytocidal versus Cytostatic Effects of Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of P. falciparum to AQ-13

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of Plasmodium falciparum to the antimalarial compound AQ-13. The methodologies described are based on established and widely used assays for antimalarial drug testing.

Introduction

AQ-13 is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has shown efficacy against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[1][2][3] Accurate and reproducible in vitro susceptibility testing is crucial for the continued development and monitoring of AQ-13's efficacy. This document outlines three common methods for assessing the 50% inhibitory concentration (IC50) of AQ-13 against P. falciparum: the SYBR Green I-based fluorescence assay, the Histidine-Rich Protein II (HRP2)-based ELISA, and the traditional microscopy-based method.

Mechanism of Action of AQ-13

AQ-13 is believed to share a mechanism of action similar to that of chloroquine.[1] It is thought to interfere with the detoxification of heme in the parasite's digestive vacuole. By inhibiting the conversion of toxic heme to non-toxic hemozoin, AQ-13 leads to a buildup of heme, which is lethal to the parasite.[1] Resistance to chloroquine is often mediated by the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the digestive vacuole.[4] AQ-13 has been designed to be effective against parasites expressing variant forms of PfCRT.[2][3][4]

Caption: Proposed mechanism of action of AQ-13 in P. falciparum.

Quantitative Data Summary

The following table summarizes the reported in vitro IC50 values for AQ-13 against various P. falciparum strains. For comparison, IC50 values for desethylamodiaquine (dAQ), a metabolite of amodiaquine, are also included where available.

| P. falciparum Strain/Isolate | Assay Method | AQ-13 IC50 (nM) | dAQ IC50 (nM) | Reference |

| Cambodian Isolates (n=38) | [³H]hypoxanthine uptake | 18 - 133 | 20 - 190 | [5] |

| Amodiaquine-Susceptible (AQ-S) Isolates (n=14) | [³H]hypoxanthine uptake | Median: 46.7 | - | [5] |

| Amodiaquine-Resistant (AQ-R) Isolates (n=24) | [³H]hypoxanthine uptake | Median: 64.9 | - | [5] |

| 3D7 (AQ-S Reference Strain) | [³H]hypoxanthine uptake | 20.9 | - | [5][6] |

| 7G8 (AQ-R Reference Strain) | [³H]hypoxanthine uptake | 44.3 | - | [5][6] |

| Chloroquine-Resistant Parasites | Not Specified | 15 - 20 | - | [7] |

Experimental Protocols

General P. falciparum Culture Maintenance

Continuous in vitro culture of P. falciparum is essential for drug susceptibility testing.[8][9][10]

Materials:

-

P. falciparum strain of interest

-

Human erythrocytes (type O+)

-

Complete culture medium (RPMI 1640 with L-glutamine and HEPES, supplemented with human serum or Albumax I, and hypoxanthine)[11][12]

-

Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C[11][13]

-

Sterile culture flasks and centrifuge tubes

Procedure:

-

Maintain parasite cultures in flasks at a 5% hematocrit in complete culture medium.[10]

-

Change the medium daily to replenish nutrients and remove waste products.[11]

-

Monitor parasitemia daily by preparing a thin blood smear, fixing with methanol, and staining with Giemsa.

-

Split the cultures as needed to maintain parasitemia below 6%.[11]

-

Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment for susceptibility assays.[11][14]

Caption: General workflow for P. falciparum culture maintenance.

SYBR Green I-Based Fluorescence Assay

This assay measures parasite DNA content as an indicator of parasite growth.[14]

Materials:

-

Synchronized ring-stage P. falciparum culture

-

AQ-13 stock solution (in DMSO)

-

Complete culture medium

-

96-well black microtiter plates

-

SYBR Green I lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)[11]

-

SYBR Green I nucleic acid stain

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)[11][14]

Procedure:

-

Prepare serial dilutions of AQ-13 in complete culture medium in a 96-well plate. Include drug-free and parasite-free controls.

-

Add the synchronized parasite culture (0.25-0.5% parasitemia, 2.5% hematocrit) to each well.[11]

-

Incubate the plate for 72-96 hours under standard culture conditions.[11]

-

After incubation, freeze the plate at -80°C overnight, then thaw at 37°C.[11]

-

Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-24 hours.[11][14]

-

Measure fluorescence using a plate reader.

-

Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the SYBR Green I-based susceptibility assay.

HRP2-Based ELISA

This assay quantifies the amount of HRP2, a protein produced by P. falciparum, to measure parasite growth.[15]

Materials:

-

Synchronized ring-stage P. falciparum culture

-

AQ-13 stock solution

-

Complete culture medium

-

96-well culture plates

-

HRP2 ELISA kit (or individual components: capture and detection antibodies, substrate, stop solution)

-

Plate washer and ELISA reader

Procedure:

-

Prepare drug dilutions and add parasite culture to a 96-well plate as described for the SYBR Green I assay.

-

Incubate the plate for 72 hours.[15]

-

After incubation, freeze-thaw the plate to lyse the erythrocytes and release HRP2.[16]

-

Perform the HRP2 ELISA according to the manufacturer's instructions. This typically involves:

-

Coating an ELISA plate with a capture antibody.

-

Adding the lysate from the culture plate.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value from the absorbance data.

Caption: Workflow for the HRP2-based ELISA susceptibility assay.

Microscopy-Based Assay

This traditional method involves the microscopic enumeration of parasites after drug exposure.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

AQ-13 stock solution

-

Complete culture medium

-

96-well culture plates

-

Microscope slides, methanol, Giemsa stain

-

Light microscope with an oil immersion lens

Procedure:

-

Prepare drug dilutions and add parasite culture to a 96-well plate.

-

Incubate for one to two parasite life cycles (48-96 hours).

-

After incubation, prepare thin blood smears from each well.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the parasitemia by counting the number of infected erythrocytes per 500-1000 total erythrocytes under oil immersion.[11]

-

Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control.

-

Determine the IC50 value by plotting percent inhibition against drug concentration.

Caption: Workflow for the microscopy-based susceptibility assay.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for assessing the in vitro susceptibility of P. falciparum to AQ-13. The choice of assay may depend on the specific laboratory resources and throughput requirements. For high-throughput screening, the SYBR Green I and HRP2 ELISA methods are generally preferred, while microscopy remains a valuable tool for direct parasite visualization and confirmation.[16][17] Consistent application of these standardized protocols will ensure the generation of high-quality, comparable data for the evaluation of AQ-13 and other antimalarial compounds.

References

- 1. AQ-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. AQ-13 - an investigational antimalarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AQ-13, an investigational antimalarial, versus artemether plus lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a randomised, phase 2, non-inferiority clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. iddo.org [iddo.org]

- 11. med.nyu.edu [med.nyu.edu]

- 12. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. iddo.org [iddo.org]

- 15. iddo.org [iddo.org]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

Application Note and Protocol for Antimalarial Drug Screening Using the [3H]Hypoxanthine Uptake Assay

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, necessitates the continuous development of novel therapeutics to combat emerging drug resistance. The in vitro [3H]hypoxanthine uptake assay is a widely recognized "gold standard" for assessing the susceptibility of Plasmodium falciparum to antimalarial compounds.[1][2] This method leverages the parasite's reliance on the purine salvage pathway for nucleic acid synthesis, as it lacks a de novo pathway.[3][4] The assay measures the incorporation of radiolabeled ([3H]) hypoxanthine into the parasite's DNA, which serves as a direct indicator of parasite growth and viability.[5][6] A reduction in [3H]hypoxanthine incorporation in the presence of a test compound indicates potential antimalarial activity. This application note provides a detailed protocol for researchers, scientists, and drug development professionals.

Principle of the Assay

Plasmodium falciparum resides within host erythrocytes and requires a constant supply of purines for DNA and RNA synthesis. Unable to synthesize purines de novo, the parasite salvages them from the host environment, primarily in the form of hypoxanthine.[3] The enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) plays a crucial role in this pathway by converting hypoxanthine into inosine monophosphate (IMP), a precursor for nucleotide synthesis.[3][4] By introducing [3H]hypoxanthine into the culture medium, its incorporation into the parasite's nucleic acids can be quantified. The level of radioactivity is directly proportional to the rate of parasite replication.[6]

Materials and Reagents

-

Plasmodium falciparum culture (e.g., 3D7, W2, Dd2 strains)[1]

-

Human erythrocytes (O+ or A+)

-

Complete culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine-free, sodium bicarbonate, and AlbuMAX II or human serum)

-

[3H]hypoxanthine (specific activity ~1-5 Ci/mmol)

-

Standard antimalarial drugs (e.g., Chloroquine, Pyrimethamine, Atovaquone for control)

-

96-well flat-bottom sterile culture plates

-

Cell harvester

-

Glass fiber filter mats

-

Scintillation fluid

-

Liquid scintillation counter

-

Standard laboratory equipment (pipettes, centrifuges, incubators with gas mixture: 5% CO2, 5% O2, 90% N2)

Experimental Workflow

Caption: Experimental workflow for the [3H]hypoxanthine uptake assay.

Detailed Protocol

1. Preparation of Drug Plates: a. Prepare stock solutions of test compounds and standard antimalarials in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compounds in complete culture medium directly in 96-well plates. Typically, a 2-fold or 3-fold dilution series is used.[6] c. Include control wells: drug-free wells for maximum parasite growth (100% control) and wells with uninfected erythrocytes for background control.

2. Parasite Culture and Suspension Preparation: a. Maintain a continuous culture of P. falciparum and synchronize the parasites to the ring stage. b. On the day of the assay, prepare a parasite suspension with a starting parasitemia of 0.25-0.5% and a final hematocrit of 1.5-2%.[6][7]

3. Incubation: a. Add the parasite suspension to each well of the pre-dosed 96-well plates. The final volume per well is typically 200-225 µL.[6] b. Incubate the plates for 24 hours in a humidified, gas-controlled incubator (5% CO2, 5% O2, 90% N2) at 37°C.[6] c. After the initial 24-hour incubation, add 0.5 µCi of [3H]hypoxanthine to each well.[6][8] d. Return the plates to the incubator for an additional 18-24 hours.[6] The total incubation time is typically 42-48 hours.

4. Harvesting and Scintillation Counting: a. Terminate the assay by freezing the plates at -20°C or -80°C. This step lyses the erythrocytes.[8][9] b. Thaw the plates and harvest the contents of each well onto a glass fiber filter mat using an automated or manual cell harvester. c. Wash the filter mat several times with distilled water to remove unincorporated [3H]hypoxanthine. d. Dry the filter mat completely. e. Place the dried filter mat in a scintillation bag or vial with scintillation fluid. f. Measure the incorporated radioactivity as counts per minute (CPM) using a liquid scintillation counter.[5]

5. Data Analysis: a. Calculate the percentage of growth inhibition for each drug concentration using the following formula: % Inhibition = 100 - [((CPM of test well - CPM of background control) / (CPM of 100% growth control - CPM of background control)) x 100] b. Determine the 50% inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of parasite growth, by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Plasmodium falciparum Purine Salvage Pathway

Caption: Simplified purine salvage pathway in P. falciparum.

Quantitative Data Summary

The following tables summarize typical experimental parameters and IC50 values for standard antimalarial drugs against different P. falciparum strains.

Table 1: Recommended Assay Parameters

| Parameter | Recommended Value | Reference(s) |

| Starting Parasitemia | 0.25% - 0.5% | [6][7] |

| Hematocrit | 1.5% - 2% | [6][7] |

| Total Incubation Time | 42 - 48 hours | [5][6] |

| [3H]hypoxanthine Pulse | 18 - 24 hours | [6] |

| [3H]hypoxanthine Activity | 0.5 µCi/well | [6][8] |

Table 2: IC50 Values of Standard Antimalarials (nM)

| Drug | 3D7 (Sensitive) | W2 (CQ-R, PYR-R) | Dd2 (CQ-R, PYR-R) | TM90C2B (Multi-R) | Reference(s) |

| Chloroquine | 9.8 ± 1.2 | 234 ± 25 | 350 ± 40 | 380 ± 50 | [1] |

| Pyrimethamine | 6.5 ± 0.8 | 1,200 ± 150 | >2,000 | 1,500 ± 200 | [1] |

| Atovaquone | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2,500 ± 300 | [1] |

| Artemisinin | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.1 ± 0.5 | 2.5 ± 0.6 | [1] |

| Values are presented as mean ± standard deviation. CQ-R: Chloroquine-Resistant; PYR-R: Pyrimethamine-Resistant; Multi-R: Multi-drug Resistant. |

High-Throughput Screening Adaptation

The traditional [3H]hypoxanthine uptake assay, while robust, has limitations for high-throughput screening (HTS) due to its reliance on a 96-well format and a filtration step.[1][10] To address this, a scintillation proximity assay (SPA) has been developed.[1][11] In the SPA format, after cell lysis, scintillation beads that bind to the negatively charged [3H]DNA are added. When the radiolabeled DNA is in close proximity to a bead, it emits light that can be detected by a plate reader. This homogeneous assay format eliminates the need for filtration and is amenable to 384-well and 1536-well plates, significantly increasing throughput.[1][11]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High background CPM | Incomplete washing of unincorporated [3H]hypoxanthine | Increase the number and volume of washes during harvesting. |

| Contamination of cultures | Use aseptic techniques and regularly check cultures for contamination. | |

| Low CPM in control wells | Low parasitemia or poor parasite growth | Optimize culture conditions; ensure starting parasitemia is adequate. |

| Inactive [3H]hypoxanthine | Check the expiration date and specific activity of the radioisotope. | |

| High well-to-well variability | Inaccurate pipetting | Calibrate pipettes and use reverse pipetting for viscous solutions. |

| Uneven cell distribution | Ensure the parasite suspension is well-mixed before and during plating. |

Conclusion

The [3H]hypoxanthine uptake assay remains a cornerstone for antimalarial drug discovery and susceptibility testing. Its high sensitivity and reproducibility make it a reliable method for determining the in vitro efficacy of novel compounds. While requiring specialized equipment for handling radioactivity, the protocol is straightforward and provides robust, quantitative data. The adaptation to an SPA format further enhances its utility for large-scale screening campaigns, accelerating the identification of new leads in the fight against malaria.

References

- 1. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic mechanism of Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iddo.org [iddo.org]

- 6. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 9. vp-sci.com [vp-sci.com]

- 10. journals.asm.org [journals.asm.org]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

Application of AQ-13 in Combination Therapy for Falciparum Malaria: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapies. AQ-13 is a 4-aminoquinoline derivative, structurally similar to chloroquine, that has demonstrated efficacy against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.[1][2][3] Its proposed mechanism of action, like other 4-aminoquinolines, involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[2][4][5][6] Given the landscape of antimalarial drug development, the most promising application for AQ-13 is as a partner drug in an artemisinin-based combination therapy (ACT).[2][6] This document provides detailed application notes and experimental protocols for the investigation of AQ-13 in combination with an artemisinin derivative, such as artesunate, for the treatment of uncomplicated falciparum malaria.

Data Presentation

Table 1: In Vitro Activity of AQ-13 Against P. falciparum

| P. falciparum Strain | Chloroquine (CQ) Sensitivity | AQ-13 IC₅₀ (nM) | Reference |

| 3D7 | Susceptible | 10-20 | [1][3] |

| W2 | Resistant | 15-25 | [1] |

| Dd2 | Resistant | Not Specified | |

| 7G8 | Resistant | Not Specified | |

| Cambodian Isolates (AQ-S) | Susceptible | Mean ~40 | [7] |

| Cambodian Isolates (AQ-R) | Resistant | Mean >100 | [7] |

IC₅₀: 50% inhibitory concentration. Data presented are approximate values collated from cited literature.

Table 2: Clinical Efficacy of AQ-13 Monotherapy vs. Artemether-Lumefantrine in Uncomplicated P. falciparum Malaria (Phase 2 Trial)

| Treatment Group | Number of Participants (Per-Protocol) | Cure Rate (Day 42, PCR-corrected) | Adverse Events (Grade ≤1) | Reference |

| AQ-13 | 28 | 100% | 239 | [3][7] |

| Artemether-Lumefantrine | 33 | 93.9% | 214 | [3][7] |

This Phase 2 trial in Malian men demonstrated the non-inferiority of AQ-13 to artemether-lumefantrine.[1][3][7] Note: This was not a combination therapy trial for AQ-13.

Experimental Protocols

In Vitro Drug Combination Assay: AQ-13 and Dihydroartemisinin (DHA)

This protocol is adapted from standard in vitro drug sensitivity assays to assess the synergistic, additive, or antagonistic effects of AQ-13 in combination with dihydroartemisinin (DHA), the active metabolite of artesunate.

a. Materials:

-

P. falciparum laboratory strains (e.g., 3D7, W2, Dd2)

-

Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 25 mM NaHCO₃, 10% human serum or 0.5% Albumax II, and 20 µg/mL gentamicin)

-

Human erythrocytes (O+)

-

AQ-13 and DHA stock solutions (in DMSO or 70% ethanol)

-

96-well microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

b. Methodology:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.

-

Drug Dilution: Prepare serial dilutions of AQ-13 and DHA. For combination testing, use a fixed-ratio method (e.g., 4:1, 1:1, 1:4 ratios of their respective IC₅₀ values).

-

Assay Plate Preparation: Add 25 µL of the drug dilutions to the 96-well plates. Include wells for each drug alone and drug-free controls.

-

Parasite Suspension: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete medium. Add 200 µL of this suspension to each well.

-

Incubation: Incubate the plates for 72 hours under the same conditions as parasite culture.

-

Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for 1 hour.

-

Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the 50% inhibitory concentrations (IC₅₀) for each drug alone and for the combinations. Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination: FIC = (IC₅₀ of drug in combination) / (IC₅₀ of drug alone). The sum of the FICs (∑FIC) indicates the nature of the interaction:

-

∑FIC ≤ 0.5: Synergy

-

0.5 < ∑FIC ≤ 4.0: Additive

-

∑FIC > 4.0: Antagonism

-

In Vivo Efficacy of AQ-13 and Artesunate Combination in a Murine Model

This protocol describes a 4-day suppressive test in Plasmodium berghei-infected mice to evaluate the in vivo efficacy of an AQ-13 and artesunate combination. This model is a standard for initial in vivo screening of antimalarial compounds.

a. Materials:

-

Plasmodium berghei (e.g., ANKA strain)

-

Swiss albino mice (female, 6-8 weeks old, 18-22 g)

-

AQ-13 and Artesunate for oral administration (suspended in 7% tween-80 and 3% ethanol)

-

Giemsa stain

-

Microscope

b. Methodology:

-

Animal Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells on day 0.

-

Treatment Groups: Randomly assign mice to the following groups (n=5-6 per group):

-

Vehicle control (e.g., 7% tween-80)

-

AQ-13 monotherapy (e.g., 10 mg/kg/day)

-

Artesunate monotherapy (e.g., 5 mg/kg/day)

-

AQ-13 + Artesunate combination therapy (e.g., 10 mg/kg + 5 mg/kg per day)

-

-

Drug Administration: Administer the drugs orally once daily for four consecutive days (day 0 to day 3), starting 2-4 hours post-infection.

-

Parasitemia Monitoring: On day 4, collect thin blood smears from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.

-

Data Analysis: Calculate the average parasitemia for each group. Determine the percent parasite suppression using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100

-

Survival Monitoring (Optional): Monitor the mice daily for mortality to determine the mean survival time for each group.

Proposed Clinical Trial Protocol for AQ-13 and Artesunate Combination Therapy

This is a proposed framework for a Phase II, randomized, open-label clinical trial to evaluate the efficacy and safety of a fixed-dose combination of AQ-13 and artesunate for the treatment of uncomplicated P. falciparum malaria. This protocol is adapted from similar trials of other ACTs.

a. Study Objectives:

-

Primary: To evaluate the efficacy of a 3-day course of AQ-13-artesunate in achieving an adequate clinical and parasitological response (ACPR) at day 28.

-

Secondary: To assess parasite and fever clearance times, and to monitor the safety and tolerability of the combination.

b. Study Population:

-

Inclusion Criteria:

-

Age 6 months to 65 years.

-

Weight ≥ 5 kg.

-

Microscopically confirmed P. falciparum mono-infection with a parasite density of 1,000-200,000/µL.

-

Fever (axillary temperature ≥ 37.5°C) or history of fever in the preceding 24 hours.

-

Informed consent from the patient or a parent/guardian.

-

-

Exclusion Criteria:

-

Signs of severe malaria.

-

Pregnancy or lactation.

-

Known hypersensitivity to 4-aminoquinolines or artemisinin derivatives.

-

Treatment with another antimalarial in the previous 14 days.

-

c. Treatment Regimen:

-

Investigational Arm: Fixed-dose combination of AQ-13 and artesunate administered orally once daily for 3 days. Dosing will be weight-based.

-

Comparator Arm: A standard, WHO-recommended ACT (e.g., artemether-lumefantrine) administered according to national guidelines.

d. Study Procedures:

-

Screening and Enrollment (Day 0): Obtain informed consent, assess eligibility, perform clinical examination, and collect blood for microscopy and baseline laboratory tests (hematology, biochemistry).

-

Treatment Administration (Days 0, 1, 2): Administer the assigned treatment under direct observation. Monitor for adverse events.

-

Follow-up (Days 1, 2, 3, 7, 14, 21, 28, and any unscheduled visit):

-